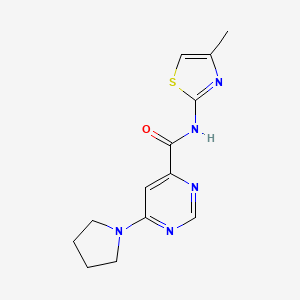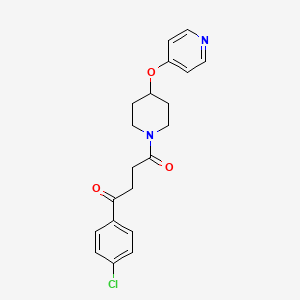
3-(benzylamino)-1-(2-ethoxyphenyl)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylamino)-1-(2-ethoxyphenyl)pyrazin-2(1H)-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in drug discovery and development. This compound belongs to the pyrazinone family and has been studied extensively for its biological activities and mechanism of action.
Mécanisme D'action
The mechanism of action of 3-(Benzylamino)-1-(2-ethoxyphenyl)pyrazin-2(1H)-one is not fully understood. However, it has been hypothesized that the compound exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. This may be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-(Benzylamino)-1-(2-ethoxyphenyl)pyrazin-2(1H)-one exhibits significant biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase. Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Benzylamino)-1-(2-ethoxyphenyl)pyrazin-2(1H)-one in lab experiments is its high potency and specificity. This compound exhibits significant activity at low concentrations, making it an ideal candidate for drug development. However, one limitation of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can be toxic to normal cells, highlighting the need for further research to optimize its use.
Orientations Futures
There are several future directions for the study of 3-(Benzylamino)-1-(2-ethoxyphenyl)pyrazin-2(1H)-one. One potential direction is the development of novel anticancer drugs based on this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as bacterial and fungal infections. Finally, future research should focus on optimizing the synthesis and formulation of this compound for use in clinical trials.
Méthodes De Synthèse
The synthesis of 3-(Benzylamino)-1-(2-ethoxyphenyl)pyrazin-2(1H)-one involves the reaction of 2-ethoxybenzoic acid with hydrazine hydrate to form 2-ethoxybenzohydrazide. The resulting compound is then reacted with benzylamine and acetic anhydride to form the final product. This synthesis method has been optimized and provides a high yield of the desired compound.
Applications De Recherche Scientifique
3-(Benzylamino)-1-(2-ethoxyphenyl)pyrazin-2(1H)-one has been studied for its potential applications in drug discovery and development. It has been shown to exhibit significant antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has been studied for its potential antibacterial and antifungal activities.
Propriétés
IUPAC Name |
3-(benzylamino)-1-(2-ethoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-24-17-11-7-6-10-16(17)22-13-12-20-18(19(22)23)21-14-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBIDVLSKCSWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CN=C(C2=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylamino)-1-(2-ethoxyphenyl)pyrazin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate](/img/structure/B2778003.png)
![ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B2778005.png)
![(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2778007.png)

![5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2778010.png)
![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B2778011.png)

![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778017.png)


